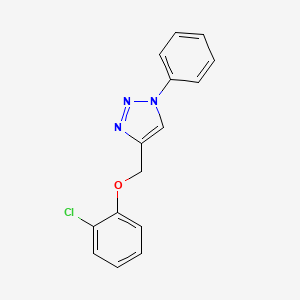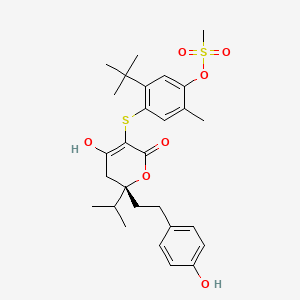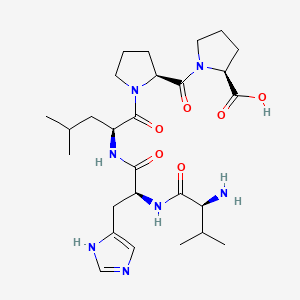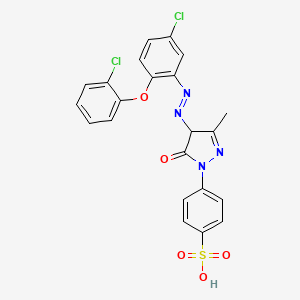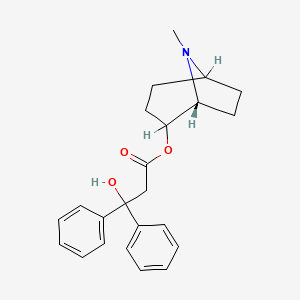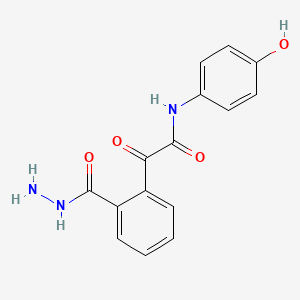
4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” typically involves multiple steps, including the formation of the azo bond and the coupling of various aromatic compounds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays.
Medicine
In medicine, the compound may have potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, leading to the development of new drugs.
Industry
In the industrial sector, the compound may be used as a dye or pigment due to its vibrant color properties. Its stability and resistance to fading make it suitable for use in textiles, plastics, and coatings.
Wirkmechanismus
The mechanism of action of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” involves its interaction with specific molecular targets. The azo bond and aromatic rings allow it to bind to proteins, enzymes, and nucleic acids, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((5-(Acetylamino)-2-chlorophenyl)azo)-N-(2-hydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(2-hydroxy-3-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
Uniqueness
The uniqueness of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
35342-20-2 |
|---|---|
Molekularformel |
C27H20Cl2N6O4 |
Molekulargewicht |
563.4 g/mol |
IUPAC-Name |
4-[(5-acetamido-2-chloro-4-methylphenyl)diazenyl]-N-(7-chloro-2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H20Cl2N6O4/c1-12-7-18(28)21(11-20(12)30-13(2)36)34-35-23-16-6-4-3-5-14(16)8-17(25(23)37)26(38)31-15-9-19(29)24-22(10-15)32-27(39)33-24/h3-11,37H,1-2H3,(H,30,36)(H,31,38)(H2,32,33,39) |
InChI-Schlüssel |
CUNXFAPHUFACLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C(=C4)Cl)NC(=O)N5)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


